6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Description

IUPAC Nomenclature and Systematic Classification

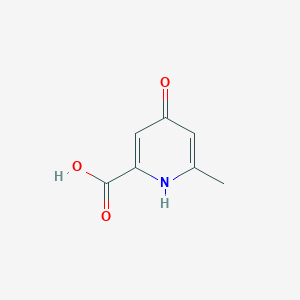

The compound 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is systematically classified under the IUPAC framework as a substituted pyridine derivative. The parent structure is a pyridine ring, with modifications at three positions:

- A methyl group (-CH₃) at position 6

- An oxo group (=O) at position 4

- A carboxylic acid group (-COOH) at position 2

The term 1,4-dihydropyridine indicates partial saturation of the pyridine ring, specifically the addition of two hydrogen atoms at positions 1 and 4, resulting in a non-aromatic structure. This nomenclature aligns with IUPAC Rule C-22.1 for heterocyclic compounds. The full systematic name is validated by PubChem’s computed descriptors.

The molecular framework adheres to the following numbering scheme:

O

│

6-CH₃─N─1

│ \

C═C─2-COOH

4=O 3

CAS Registry Number and Molecular Formula Validation

The compound’s CAS Registry Number is 14255-41-5 , a unique identifier assigned by the Chemical Abstracts Service. This identifier is consistent across multiple authoritative databases, including PubChem, ChemScene, and Sigma-Aldrich.

The molecular formula , C₇H₇NO₃ , is derived from:

- 7 carbon atoms : 6 from the pyridine ring and 1 from the methyl group

- 7 hydrogen atoms : 3 from the methyl group and 4 from the dihydro pyridine ring

- 1 nitrogen atom : inherent to the pyridine ring

- 3 oxygen atoms : 1 from the oxo group and 2 from the carboxylic acid group

The molecular weight is 153.14 g/mol , calculated as: $$ (12.01 \times 7) + (1.008 \times 7) + (14.01) + (16.00 \times 3) = 153.14 \ \text{g/mol} $$ This matches experimental data from PubChem and commercial suppliers.

Properties

IUPAC Name |

6-methyl-4-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-5(9)3-6(8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHIJLLIDLGLOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744345 | |

| Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14255-41-5 | |

| Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method provides access to various substituted derivatives of the compound. The reaction typically involves refluxing a xylene solution of methyl/ethyl 3-aminobut-2-enoates and methyl/ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can undergo substitution reactions at the methyl or carboxylic acid positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, hydroxylated compounds, and other functionalized pyridines.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing pharmaceuticals, especially those aimed at treating neurological disorders. Its structural characteristics can enhance bioactivity and improve therapeutic outcomes. Notably, derivatives of this compound have been explored for their potential as iron chelators, which are vital in managing conditions like beta-thalassemia where iron overload occurs due to frequent blood transfusions .

Case Study: Iron Chelation

Research has demonstrated that derivatives of this compound can effectively bind iron ions, facilitating their excretion from the body. This property is particularly beneficial for patients with chronic iron overload conditions.

Agricultural Chemicals

The compound is also utilized in the formulation of agrochemicals, including herbicides and fungicides. Its application in agriculture aims to provide effective pest control solutions while minimizing environmental impact. The ability of these compounds to inhibit specific biological pathways in pests makes them valuable in sustainable agriculture practices .

Table: Agrochemical Applications

| Application | Description |

|---|---|

| Herbicides | Targeting specific weed species without harming crops |

| Fungicides | Preventing fungal infections in crops |

| Pest Control Agents | Reducing pest populations while preserving beneficial insects |

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and metabolic pathways. Researchers utilize this compound to understand complex biological processes better, which can lead to the development of novel therapeutic strategies .

Case Study: Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into disease mechanisms and potential treatment targets.

Material Science

The properties of this compound make it suitable for developing advanced materials such as polymers and coatings. These materials often exhibit improved durability and resistance to environmental factors, making them ideal for various industrial applications .

Diagnostic Applications

This compound has potential uses in developing diagnostic agents that enhance the detection of specific biomarkers in medical testing. Its ability to interact with biological molecules can be harnessed for creating more sensitive diagnostic tools .

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes critical differences between 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid and its analogs:

Key Findings from Comparative Studies

Electronic and Steric Effects

- Bromo and Hydroxy Substituents: The introduction of bromo (electron-withdrawing) and hydroxy (electron-donating) groups in 6-bromo-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid enhances its metal-binding capacity, as evidenced by its use in hydroxypyridinone-based scaffolds .

- Benzyloxy Group : The benzyloxy substituent in 3-(benzyloxy)-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid increases steric bulk, which improves selectivity for influenza endonuclease inhibition compared to the parent compound .

Solubility and Stability

- Quinoline Derivatives: The fused benzene ring in 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid enhances hydrophobicity, reducing aqueous solubility but improving membrane permeability in anticancer applications .

- Carboxylic Acid Position : Analogs with carboxylic acid at position 3 (e.g., 4-oxo-1,4-dihydropyridine-3-carboxylates) exhibit distinct tautomerization behavior compared to position 2 derivatives, affecting their reactivity in Mo(CO)₆-mediated syntheses .

Biological Activity

6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS No. 14255-41-5) is a compound belonging to the dihydropyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 153.14 g/mol. The compound features a dihydropyridine core, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 153.14 g/mol |

| CAS Number | 14255-41-5 |

| Hazard Classification | Irritant |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis and death .

Antioxidant Properties

The compound has been shown to possess antioxidant activity, which is vital for protecting cells from oxidative stress. In vitro assays revealed that it scavenges free radicals effectively, thereby reducing oxidative damage in cellular models. This property suggests potential applications in preventing oxidative stress-related diseases .

Cardiovascular Effects

Dihydropyridines are well-known for their cardiovascular benefits. Preliminary studies indicate that this compound may possess vasodilatory effects, potentially aiding in the management of hypertension. The compound appears to modulate calcium channels, leading to relaxation of vascular smooth muscle .

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:

- Calcium Channel Modulation : As with other dihydropyridines, it may inhibit calcium influx in cardiac and vascular tissues.

- Antioxidant Mechanism : Its structure allows it to donate electrons and neutralize free radicals.

- Membrane Disruption : The lipophilic nature aids in penetrating microbial membranes.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 6-Methyl-4-oxo-1,4-dihydropyridine derivatives against resistant bacterial strains. Results showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli, indicating strong potential for therapeutic use in treating infections caused by resistant bacteria .

Case Study 2: Antioxidant Activity

In a controlled experiment involving human cell lines exposed to oxidative stress, treatment with 6-Methyl-4-oxo-1,4-dihydropyridine resulted in a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests its utility as a protective agent in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Mo(CO)₆-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, which allows access to substituted dihydropyridine carboxylates. Key factors include catalyst choice (e.g., Mo(CO)₆), solvent selection (e.g., DMF or toluene), and reaction time. Optimizing these parameters can achieve yields >70% . Alternative routes involve multi-step processes, such as condensation followed by cyclization, where palladium or copper catalysts are critical for regioselectivity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., δ ~11.35 ppm for hydroxyl protons in DMSO-d₆) .

- IR spectroscopy to identify functional groups (e.g., C=O stretches at 1722–1631 cm⁻¹) .

- X-ray diffraction for crystallographic validation of substituent geometry . Note: Commercial suppliers may not provide analytical data, necessitating in-house validation .

Q. How should researchers handle discrepancies in reported synthesis yields for this compound?

- Methodological Answer : Address contradictions by:

- Replicating protocols under inert atmospheres (e.g., argon) to minimize oxidation.

- Adjusting stoichiometry of reagents (e.g., excess Mo(CO)₆ for rearrangement reactions) .

- Analyzing by-products via HPLC-MS to identify side reactions (e.g., incomplete cyclization) .

Advanced Research Questions

Q. What strategies optimize the dihydropyridine core for structure-activity relationship (SAR) studies in drug discovery?

- Methodological Answer :

- Introduce substituents at positions 3, 5, or 6 via electrophilic aromatic substitution or cross-coupling reactions. For example, aryl groups at position 6 (as in 6-(2-methylphenyl) derivatives) enhance bioactivity .

- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes, guided by crystallographic data from analogs .

Q. How can computational modeling predict the tautomeric behavior of this compound?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate keto-enol tautomer stability. The 4-oxo group favors the keto form, but solvent polarity (e.g., DMSO vs. water) can shift equilibrium .

- Validate predictions with variable-temperature NMR to observe tautomeric exchange .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or dehydrogenases using fluorescence-based substrates (e.g., NADH depletion for oxidoreductases) .

- Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria, referencing structurally related compounds with reported activity .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -CF₃ at position 4) increase electrophilicity of the carbonyl, accelerating reactions with amines or alcohols.

- Monitor reaction kinetics via stopped-flow UV-Vis spectroscopy to quantify rate constants .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to resolve conflicting data on the compound’s solubility and stability?

- Methodological Answer :

- Conduct stability studies under varying pH (2–12) and temperatures (4–37°C) using HPLC to track degradation products.

- Use Hansen solubility parameters to select optimal solvents (e.g., DMSO for polar aprotic conditions) .

Q. What methods validate the purity of this compound when commercial sources lack analytical data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.